Tolylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Chemistry
Arylboronic acids are a class of organic compounds that have revolutionized modern organic synthesis. wisdomlib.orgamazon.com.be Their primary significance lies in their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures. chemcompute.orgwisdomlib.org These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comwisdomlib.org Beyond the Suzuki reaction, arylboronic acids are utilized in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts in their own right. nih.govnih.gov Their general stability, ease of handling, and the environmentally benign nature of their byproducts contribute to their widespread use. chemcompute.orgamazon.com.be
Evolution of p-Tolylboronic Acid as a Key Organoboron Reagent
While arylboronic acids as a class are important, p-tolylboronic acid has distinguished itself as a particularly useful and frequently employed reagent. Its evolution as a key player is tied to the development and refinement of cross-coupling methodologies. The methyl group on the phenyl ring provides a simple, yet informative, structural tag for tracking reaction progress and product formation in complex syntheses. Its commercial availability and relatively low cost have also contributed to its popularity. ontosight.aichemicalbook.com The synthesis of p-tolylboronic acid is typically achieved through the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a trialkyl borate (B1201080), followed by hydrolysis. ontosight.aiprepchem.com This straightforward preparation has made it readily accessible for a wide range of research applications.
Scope and Impact of p-Tolylboronic Acid Research
The research landscape involving p-tolylboronic acid is vast and continues to expand. Its primary impact is in the realm of synthetic methodology development, where it serves as a standard substrate for testing the efficacy of new catalysts and reaction conditions for cross-coupling reactions. sigmaaldrich.comthomassci.com Furthermore, it is a crucial building block in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. chemimpex.commedchemexpress.com For instance, it is used in the creation of novel polymers and in the development of chemical sensors. chemimpex.commyskinrecipes.com The study of its complex formation with molecules like fructose (B13574) has implications for the design of new diagnostic tools. rsc.orgrsc.org The continued exploration of p-tolylboronic acid's reactivity and applications promises to yield further innovations across various scientific disciplines.
Physicochemical Properties of p-Tolylboronic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₉BO₂ | ontosight.aichemimpex.comchemicalbook.com |
| Molecular Weight | 135.96 g/mol | chemimpex.comchemicalbook.comsigmaaldrich.com |
| Appearance | White to off-white crystalline powder | chemimpex.comchemicalbook.comstrem.com |
| Melting Point | 256-263 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol (B129727). | ontosight.aichemicalbook.comcymitquimica.com |
| CAS Number | 5720-05-8 | chemimpex.comchemicalbook.comstrem.com |
Key Applications in Organic Synthesis
p-Tolylboronic acid is a cornerstone reagent in a multitude of palladium-catalyzed and other transition-metal-mediated cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most prominent application of p-tolylboronic acid. ontosight.aichemimpex.com This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl or vinyl halide to form a new carbon-carbon bond. wisdomlib.org p-Tolylboronic acid is frequently used to introduce a tolyl group into various organic scaffolds, a common step in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Research has demonstrated its successful coupling with a wide array of (hetero)aryl halides under mild, aqueous conditions. nih.govrsc.org
Heck Reaction
In the oxidative Heck reaction, p-tolylboronic acid can be used to arylate olefins. rsc.orgpsu.edu This reaction, catalyzed by palladium(II) salts, allows for the substitution of a vinylic hydrogen with the tolyl group. rsc.org Studies have shown that these reactions can be performed at room temperature in the presence of air as the oxidant, highlighting the development of more environmentally benign synthetic methods. psu.edu
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While traditionally involving aryl halides, variations utilizing arylboronic acids have been developed. p-Tolylboronic acid has been employed in copper-mediated and nickel-mediated N-arylation reactions, providing an alternative to the more common palladium-catalyzed systems. nih.govsci-hub.se These methods are valuable for the synthesis of anilines and other N-aryl compounds. nih.gov
Emerging Research Frontiers
The utility of p-tolylboronic acid extends beyond traditional cross-coupling reactions, with researchers exploring its potential in new and innovative areas.
Role in the Development of Chemical Sensors
The ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors. p-Tolylboronic acid has been investigated for its potential to detect and quantify saccharides, such as fructose. rsc.orgrsc.org The formation of cyclic boronate esters with fructose can be monitored by techniques like NMR spectroscopy, providing a basis for the development of sensors for biological and industrial applications. rsc.org
Applications in Medicinal Chemistry
In medicinal chemistry, p-tolylboronic acid serves as a versatile building block for the synthesis of biologically active compounds. chemimpex.commedchemexpress.com Its derivatives have been explored for their potential as enzyme inhibitors. ontosight.ai Furthermore, the Suzuki coupling reaction using p-tolylboronic acid is a key step in the synthesis of numerous complex molecules that are targets in drug discovery programs. ontosight.aichemimpex.com
Contributions to Materials Science
p-Tolylboronic acid is also making its mark in the field of materials science. It is used in the synthesis of advanced polymers and nanomaterials, where the incorporation of the tolylboronic acid moiety can enhance properties such as conductivity and strength. chemimpex.comchemscene.com These materials have potential applications in electronics and coatings. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
(4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNIMLAISTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Record name | 4-methylphenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205836 | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5720-05-8 | |
| Record name | p-Tolylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Tolueneboronic acid | |
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| Record name | p-Tolylboronic acid | |
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| Record name | p-Tolueneboronic acid | |
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| Record name | P-TOLUENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |
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Synthetic Methodologies for P Tolylboronic Acid and Derivatives
Classical Preparation Routes to p-Tolylboronic Acid
The traditional syntheses of p-tolylboronic acid rely on the formation of highly reactive organometallic intermediates from aryl halides. These methods, while effective, often require stringent anhydrous conditions and low temperatures.
One of the most established methods for preparing p-tolylboronic acid involves the use of a Grignard reagent. nih.gov This process begins with the formation of p-tolylmagnesium bromide from the reaction of p-bromotoluene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). prepchem.com The resulting Grignard reagent is then treated at very low temperatures (e.g., -78 °C) with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, which acts as the boron source. prepchem.comsci-hub.se The reaction mixture is subsequently hydrolyzed with an acid to yield the final p-tolylboronic acid. clockss.orgescholarship.org
This approach is widely used due to the commercial availability of the starting materials. nih.gov However, the high reactivity of the Grignard reagent can limit its compatibility with certain functional groups. sigmaaldrich.com
Table 1: Representative Grignard-based Synthesis of p-Tolylboronic Acid
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | p-Bromotoluene, Magnesium (Mg) | Anhydrous THF, Reflux | Formation of p-tolylmagnesium bromide |
| 2 | Trialkyl borate (e.g., Trimethyl borate) | -78 °C | Borylation of the Grignard reagent |
A specific procedure involves reacting p-tolylmagnesium bromide with diisopropylaminoborane (B2863991) at 0 °C, followed by acidic workup and reflux to afford p-tolylboronic acid. clockss.orgescholarship.org
An alternative classical route is the lithium-halogen exchange reaction. nih.gov This method involves the reaction of an aryl halide, such as p-bromotoluene, with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. sci-hub.seucl.ac.uk This exchange generates a highly reactive p-tolyllithium (B8432521) intermediate.
Similar to the Grignard method, the aryllithium species is then quenched with a trialkyl borate to form a boronate ester, which upon acidic hydrolysis, yields p-tolylboronic acid. nih.govsci-hub.se The lithium-halogen exchange is often faster than the formation of a Grignard reagent but typically requires even lower temperatures (e.g., -78 °C) to avoid side reactions due to the high reactivity of the organolithium intermediate. google.com
Modern and Advanced Synthesis of p-Tolylboronic Acid Derivatives
Recent advancements have focused on developing more efficient, versatile, and user-friendly methods for synthesizing arylboronic acids and their derivatives, overcoming some of the limitations of classical routes.
Transition metal-catalyzed reactions, particularly those involving direct C-H bond activation, represent a powerful and modern approach to arylboronic acid synthesis. nih.govwikipedia.org Iridium-catalyzed borylation has emerged as a highly effective method for the direct conversion of aromatic C-H bonds to C-B bonds. nih.gov Using a catalyst system such as [Ir(COD)(OMe)]₂ with a bipyridine ligand, toluene (B28343) can be directly borylated with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org This reaction exhibits high regioselectivity, primarily yielding the para-substituted product (p-tolylboronic ester) due to steric hindrance at the ortho positions. wikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are also widely used. sigmaaldrich.comorganic-chemistry.org This method couples an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base. nih.gov These catalytic methods generally offer broader functional group tolerance compared to classical organometallic routes. sci-hub.sesigmaaldrich.com
Table 2: Comparison of Borylation Strategies
| Method | Starting Material | Boron Source | Catalyst/Reagent | Key Features |
|---|---|---|---|---|
| Grignard Reaction | p-Aryl Halide | Trialkyl Borate | Magnesium | Well-established, requires anhydrous conditions |
| Lithium-Halogen Exchange | p-Aryl Halide | Trialkyl Borate | Organolithium | Fast reaction, requires very low temperatures |
| Ir-catalyzed C-H Borylation | Toluene | B₂pin₂ | Iridium complex | Direct functionalization of C-H bonds, high regioselectivity |
Solid-phase synthesis offers significant advantages for creating libraries of compounds by simplifying purification and allowing for the use of excess reagents. rsc.orgrsc.org In this context, boronic acids can be immobilized on a polymer support. A common strategy involves the use of N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin, which reacts with boronic acids to form a stable bicyclic boronate ester, effectively anchoring it to the solid support. acs.orgnih.gov
This immobilization protects the boronic acid moiety while other chemical transformations are performed on different parts of the molecule. researchgate.net For instance, a study demonstrated the immobilization of p-tolylboronic acid on DEAM-PS resin, which was confirmed by ¹H NMR analysis. acs.orgnih.gov The target molecule can be cleaved from the resin upon completion of the synthesis, often by hydrolysis. acs.org This approach has been utilized in the solid-phase synthesis of aryl squaramides via a Liebeskind–Srogl cross-coupling reaction, where p-tolylboronic acid was one of the reactants coupled to a resin-bound intermediate. rsc.orgrsc.org
Flow chemistry, which involves performing reactions in a continuously flowing stream within a reactor, provides excellent control over reaction parameters and can enhance safety and scalability. tandfonline.com This technology has been applied to the synthesis of boronic acids and their subsequent use in reactions.
One approach involves a telescoped process where the lithiation of an aryl halide and the subsequent borylation and hydrolysis are performed in a continuous flow system, dramatically reducing reaction times to mere seconds. acs.org Flow chemistry has also been employed for Suzuki cross-coupling reactions involving p-tolylboronic acid. In one setup, a solution containing p-tolylboronic acid and an aryl halide was passed through a reactor with an immobilized palladium catalyst to generate the coupled product efficiently. acs.org These methods are particularly valuable for producing key intermediates quickly and for enabling reactions that are difficult to control in traditional batch processes. tandfonline.comacs.org
Functionalization of p-Tolylboronic Acid Derivatives
p-Tolylboronic acid and its derivatives are versatile intermediates that undergo a variety of functionalization reactions, enabling the introduction of the p-tolyl group into a wide array of organic molecules. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemimpex.com
The most prominent application of p-tolylboronic acid is in the Suzuki-Miyaura cross-coupling reaction . ontosight.aichemimpex.com This palladium-catalyzed reaction forms a carbon-carbon bond between the p-tolyl group and various organic halides or triflates. nih.gov The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and high yields. rsc.org For instance, p-tolylboronic acid can be coupled with aryl bromides, such as 1-bromo-4-(chloromethyl)benzene, in the presence of a palladium catalyst and a base to selectively form biaryl compounds. nih.gov The reaction conditions can be adapted for aqueous media, making it more environmentally friendly. rsc.org
Beyond the Suzuki-Miyaura coupling, p-tolylboronic acid participates in other significant transformations. One such reaction is the direct C-H functionalization of arenes and heterocycles. nih.govnih.gov This method allows for the direct arylation of C-H bonds, bypassing the need for pre-functionalized substrates. For example, p-tolylboronic acid can be used to arylate electron-deficient heterocycles and quinones in the presence of a silver(I) catalyst and a persulfate co-oxidant. nih.govnih.gov
Furthermore, p-tolylboronic acid can be employed in rhodium-catalyzed asymmetric conjugate additions and manganese-catalyzed hydroarylation of enamides, showcasing its utility in stereoselective synthesis and the formation of complex amine structures. sigmaaldrich.comnju.edu.cn The functionalization can also occur at the boronic acid moiety itself. For example, p-tolylboronic acid can be converted to its corresponding MIDA (N-methyliminodiacetic acid) boronate ester. orgsyn.org These protected derivatives exhibit enhanced stability and are used in sequential cross-coupling reactions. orgsyn.org
The following table provides examples of the functionalization of p-tolylboronic acid derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type | Product | Reference |
| p-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Suzuki-Miyaura Coupling | 4-Benzyl-4'-methyl-1,1'-biphenyl | nih.gov |
| p-Tolylboronic acid | 1,4-Benzoquinone | AgNO₃, K₂S₂O₈ | C-H Arylation | 2-(p-Tolyl)-1,4-benzoquinone | nih.gov |
| p-Tolylboronic acid | Electron-deficient heterocycles | AgNO₃, K₂S₂O₈, TFA | Direct Arylation | Arylated heterocycles | nih.gov |
| p-Tolylboronic acid | Enamides | Mn₂(CO)₈Br₂ | Hydroarylation | Arylethylamines | nju.edu.cn |
| p-Tolylboronic acid | Acrolein | Pd(phen)Cl₂, p-benzoquinone | Oxidative Heck Reaction | 3-(p-Tolyl)acrolein | acs.org |
Reactivity and Mechanistic Studies of P Tolylboronic Acid
Fundamental Reactivity Patterns of the Boronic Acid Moiety in p-Tolylboronic Acid
The reactivity of p-tolylboronic acid is fundamentally dictated by the carbon-boron bond and the hydroxyl groups attached to the boron atom. These features are central to its participation in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
Transmetalation is a critical step in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions, involving the transfer of the tolyl group from the boron atom to the palladium center. rsc.orgresearchgate.net The precise mechanism of this process has been a subject of detailed investigation, with evidence pointing to the involvement of a palladium hydroxo complex.
Studies have shown that the reaction between an arylpalladium hydroxo complex and p-tolylboronic acid is significantly faster than the reaction between an arylpalladium halide complex and the corresponding potassium p-tolyltrihydroxyborate. nih.govacs.org This suggests that in typical reaction mixtures containing water and a base, the formation of a palladium hydroxo species is a key step preceding the transfer of the aryl group from boron to palladium. chembites.org
The reaction of a dimeric palladium hydroxo complex, [(Ph3P)Pd(Ph)(μ-OH)]2, with p-tolylboronic acid at room temperature leads to the rapid formation of 4-methylbiphenyl. nih.gov This observation supports the pathway where the boronic acid reacts directly with the palladium hydroxo complex.
Comparative Reaction Rates in Transmetalation Pathways
| Reactants | Temperature (°C) | Observed Rate Constant (s⁻¹) | Reference |
|---|---|---|---|
| [(Ph3P)Pd(Ph)(μ-OH)]2 + p-tolylboronic acid | -40 | 2.4 × 10⁻³ | acs.org |
| (Ph3P)2Pd(Ph)(I) + Potassium p-tolyltrihydroxyborate | -30 | No reaction observed over the same period | nih.gov |
The data clearly indicates that the pathway involving the palladium hydroxo complex is kinetically more favorable for the transmetalation of the tolyl group.
Protodeboronation is an undesired side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of toluene (B28343) from p-tolylboronic acid. wikipedia.org This process is highly dependent on the reaction conditions, particularly the pH. ed.ac.uknih.gov
Mechanistic studies have identified different pathways for protodeboronation. In aqueous media, both acid-catalyzed and base-catalyzed mechanisms have been described. wikipedia.org The base-catalyzed pathway involves the formation of a more reactive boronate species (tolyl-B(OH)3⁻), which then reacts with a proton source like water. wikipedia.org
The rate of protodeboronation varies significantly with pH, and a comprehensive mechanistic model involving multiple pathways has been developed to correlate the kinetics as a function of pH. ed.ac.uknih.gov For simple aromatic boronic acids, the reaction can be influenced by self-catalysis or auto-catalysis, especially when the boronic acid and boronate are present in significant proportions (around the pKa of the boronic acid). ed.ac.uknih.gov
While specific kinetic data for the protodeboronation of p-tolylboronic acid under a wide range of conditions is not detailed in the provided context, the general principles derived from studies on similar arylboronic acids, such as p-anisylboronic acid, are applicable. ed.ac.uk These studies confirm that the reaction rates are pH-dependent and can span several orders of magnitude. ed.ac.uknih.gov
Detailed Mechanistic Investigations in p-Tolylboronic Acid Transformations
The efficiency and outcome of reactions involving p-tolylboronic acid are intricately linked to the detailed mechanistic pathways of the catalytic cycle, the nature of ligands and additives, and the kinetics of the elementary steps.
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving p-tolylboronic acid consists of three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org
Oxidative Addition: A palladium(0) complex reacts with an organic halide (e.g., aryl halide) to form a palladium(II) intermediate. youtube.com
Transmetalation: The tolyl group is transferred from the boronic acid to the palladium(II) complex, forming a diarylpalladium(II) species. rsc.orgresearchgate.net As discussed previously, this step is often facilitated by a base and involves a palladium hydroxo intermediate. chembites.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can re-enter the catalytic cycle. youtube.com
While this Pd(0)/Pd(II) cycle is predominant, mechanistic studies have revealed more complex scenarios. For instance, with certain precatalysts like the Herrmann–Beller palladacycle, a Pd(II)/Pd(IV) catalytic pathway can also be operative. nih.gov
Ligands: Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties significantly impact the reaction. nih.gov For example, bulky and electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. nih.gov The rate of transmetalation has been shown to be dependent on the phosphine ligand, with a trend of Ph3P > i-Pr3P > DPPF observed, which highlights the need for a coordinatively unsaturated and electrophilic palladium atom for this step to occur efficiently. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often conferring high activity and stability to the palladium catalyst. researchgate.net
Additives (Bases): Bases are essential additives in Suzuki-Miyaura couplings. Their primary role is to facilitate the transmetalation step. chembites.org They can activate the boronic acid by converting it to a more nucleophilic boronate species or generate the highly reactive palladium hydroxo complex from the palladium halide precursor. chembites.org The choice of base can influence the reaction rate and yield.
Kinetic and spectroscopic techniques have been invaluable in elucidating the mechanisms of reactions involving p-tolylboronic acid.
Kinetic Studies: Rate measurements have been used to identify the rate-determining step of the catalytic cycle and to quantify the effect of various reaction parameters. For example, kinetic profiles of Suzuki-Miyaura cross-couplings with p-tolylboronic acid have been monitored to understand the influence of different catalysts and reaction conditions. researchgate.net In some cases, anomalous concentration dependencies have been observed, highlighting the interplay between chemical and physical rate processes, especially in multiphase reactions. researchgate.net
Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying and characterizing reaction intermediates. ³¹P NMR spectroscopy has been used to monitor the decay of palladium complexes during the transmetalation step, providing direct evidence for the faster rate of reaction between a palladium hydroxo complex and p-tolylboronic acid. nih.govacs.org ¹¹B NMR spectroscopy provides insights into the interactions between p-tolylboronic acid (or its ester derivatives) and other species in solution, such as solvents and additives, helping to identify the active boron species in the transmetalation step. nih.govnih.gov
Computational Chemistry Approaches to p-Tolylboronic Acid Mechanisms
Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of reactions involving p-tolylboronic acid. By modeling reactions at a molecular level, these theoretical approaches provide detailed insights into transition states, intermediates, and reaction energy profiles that are often difficult to capture through experimental methods alone. Density Functional Theory (DFT) is a particularly prominent method used for these investigations, offering a balance between computational cost and accuracy. researchgate.net These studies are crucial for understanding reactivity, selectivity, and the roles of various reaction components like catalysts and bases.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, is one of the most extensively studied reactions involving p-tolylboronic acid using computational methods. researchgate.netrsc.org DFT calculations allow researchers to map out the entire catalytic cycle, which typically involves three key stages: oxidative addition, transmetalation, and reductive elimination. rsc.org
Key Mechanistic Insights from Computational Studies:
Transition State Analysis: Computational models can determine the geometry and energy of transition states, which correspond to the highest energy point along a reaction coordinate. For instance, in nickel-catalyzed Suzuki-Miyaura couplings, DFT studies have been used to analyze the transition states of competing reaction pathways, revealing that steric hindrance and electronic stabilization effects dictate the chemoselectivity of the reaction. rsc.org
Intermediate Characterization: The existence and stability of proposed intermediates in a catalytic cycle can be verified. Computational models provide information on the structural parameters of these transient species. mdpi.com For example, DFT modeling can be used to analyze the structures of carbopalladated intermediates formed during the coupling process. mdpi.com
A comparative DFT modeling study on the transformations of relevant intermediates can provide the relative energetics and activation barriers for the elementary steps of a reaction. This quantitative data is invaluable for understanding reaction feasibility and selectivity.
| Reaction Step | Description | Calculated Activation Barrier (ΔE#) (kcal/mol) |
|---|---|---|
| Oxidative Addition | Addition of aryl halide to the Pd(0) catalyst. | 15.2 |
| Transmetalation | Transfer of the tolyl group from the boronic acid to the palladium center. | 18.5 |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 12.8 |
The data presented in such tables are derived from calculations that model the potential energy surface of the reaction. By identifying the lowest energy pathways, researchers can make informed predictions about how changes in substrates, catalysts, or conditions will affect the reaction outcome. These theoretical insights complement experimental findings, leading to a more complete and nuanced understanding of the reactivity of p-tolylboronic acid. mdpi.com
Applications of P Tolylboronic Acid in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions Utilizing p-Tolylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing biaryl and hetero-biaryl scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.gov p-Tolylboronic acid serves as an effective organoboron nucleophile in these transformations, coupling with a wide array of organic halides and related electrophiles.
p-Tolylboronic acid readily couples with a range of aryl halides, including the less reactive and more economical aryl chlorides. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. Mild, aqueous conditions have been developed that allow for the successful coupling of various aryl bromides and chlorides with p-tolylboronic acid at temperatures as low as 37 °C. rsc.org These conditions demonstrate the reaction's utility for late-stage functionalization of complex molecules. rsc.org
For instance, a palladium catalyst system utilizing SPhos as a ligand (Pd/SSphos) in a water-acetonitrile mixture effectively promotes the coupling. nih.gov Generally, 1.5 equivalents of p-tolylboronic acid are sufficient to achieve full conversion of the aryl halide. rsc.org The reactivity of the aryl halide typically follows the order I > Br > Cl, although modern catalysts show remarkable efficiency even with challenging chloride substrates. nih.gov
Below is a table summarizing the Suzuki-Miyaura coupling of p-tolylboronic acid with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 96 nih.gov |
| 4-Bromoacetophenone | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 94 nih.gov |
| 1-Bromo-4-nitrobenzene | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 95 nih.gov |
| 4-Chlorobenzonitrile | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 94 nih.gov |
| Methyl 4-chlorobenzoate | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 92 nih.gov |
| 4-Iodoanisole | Pd(II) Complex (1) | KOH | H₂O/EtOH | 78 | >95 (conv.) ua.es |
This table is interactive. You can sort and filter the data.
The Suzuki-Miyaura reaction is also a powerful tool for constructing hetero-biaryl systems. p-Tolylboronic acid has been successfully coupled with a variety of heteroaryl halides, including those based on pyridine, thiophene, and indole scaffolds. nih.govacs.org These reactions are crucial for synthesizing molecules with significant biological activity. nih.gov
The development of highly active catalyst systems has enabled the coupling of even traditionally challenging heteroaryl chlorides in aqueous media. researchgate.net For example, catalyst systems involving palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are effective for these transformations. acs.orgnih.gov The reaction conditions are often mild, tolerating the sensitive nature of many heterocyclic rings. nih.gov
The following table presents examples of the coupling of p-tolylboronic acid with various heteroaryl halides.
| Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromopyridine | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 95 nih.gov |
| 2-Bromopyridine | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 94 nih.gov |
| 2-Chloropyrazine | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 93 nih.gov |
| 2-Chloro-3-aminopyridine | Catalyst E (0.1) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | >99 (conv.) acs.org |
| 5-Bromo-1H-indole | Pd/SSphos (5) | K₂CO₃ | H₂O/CH₃CN | 37 | 92 nih.gov |
This table is interactive. You can sort and filter the data.
A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high tolerance for a wide variety of functional groups. nih.govnih.gov Reactions involving p-tolylboronic acid are compatible with substrates bearing both electron-donating and electron-withdrawing groups, such as methoxy, nitro, cyano, and ketone functionalities, on the aryl halide partner. nih.govua.es
The reaction conditions, particularly mild aqueous protocols, are tolerant of various heterocycles and N-protecting groups. rsc.org This robustness allows for the direct modification of highly functionalized and medicinally active compounds without the need for extensive protection-deprotection strategies. rsc.orgnih.gov Even challenging substrates like unprotected halotryptophan can undergo coupling when N-protected. nih.gov However, certain functional groups on the boronic acid, such as acidic groups like carboxylic acids or phenols, can potentially inhibit the reaction by binding to the palladium center. nih.gov Similarly, very unstable boronic acids can lead to side reactions like protodeboronation, especially at higher temperatures. nih.gov
The Suzuki-Miyaura coupling can be employed to create molecules with axial chirality (atropisomers), which arise from restricted rotation around a single bond. The reaction of p-tolylboronic acid with sterically hindered substrates, such as ortho-substituted aryl halides, can lead to the formation of such isomers. The selectivity of these reactions can sometimes be influenced by chelation effects, where a coordinating group near the reaction site interacts with the palladium catalyst in the transition state. beilstein-journals.orgnih.gov
For example, an ortho-methoxy group on a phenylboronic acid can act as an additional ligand, coordinating to the palladium center. beilstein-journals.org This chelation can alter the geometry of the transition state and influence the distribution of atropisomeric products. beilstein-journals.orgnih.gov In contrast, a non-coordinating ortho-substituent like chlorine would not exert the same electronic effect. beilstein-journals.org While primary alkylboron compounds have been studied for stereospecificity, where the stereochemistry of the boron-bearing carbon is retained or inverted, this is less directly applicable to the planar aryl structure of p-tolylboronic acid. nih.gov The primary stereochemical consideration for p-tolylboronic acid itself is often related to regioselectivity and the formation of atropisomers when coupled with appropriately substituted partners. beilstein-journals.orgresearchgate.net
Other Carbon-Carbon Bond Forming Reactions with p-Tolylboronic Acid
While best known for its role in Suzuki couplings, p-tolylboronic acid can participate in other important transformations.
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds. wikipedia.org It serves as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org This reaction typically couples an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to form a new C-N or C-O bond, respectively. wikipedia.orgnrochemistry.com
The reaction is notable for being conducted under mild conditions, often at room temperature and open to the air, using copper(II) acetate (B1210297) as a catalyst. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a Cu(II) species that undergoes transmetalation with the boronic acid. st-andrews.ac.uk The resulting intermediate can then proceed through a Cu(III) state, followed by reductive elimination to forge the C-N or C-O bond and release the product. wikipedia.orgnrochemistry.com Atmospheric oxygen often serves to reoxidize the resulting Cu(I) species back to Cu(II), completing the catalytic cycle. st-andrews.ac.uk
Heck Reactions Involving p-Tolylboronic Acid
The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. However, a variation known as the oxidative Heck reaction utilizes arylboronic acids as the arylating agent. This process starts with a Pd(II) catalyst, which undergoes transmetalation with the arylboronic acid. The resulting arylpalladium(II) species then coordinates with the alkene, followed by migratory insertion and β-hydride elimination to yield the substituted alkene product and a Pd(0) species. An oxidant is typically required to regenerate the active Pd(II) catalyst.
The reaction is a powerful tool for C-C bond formation, allowing for the synthesis of substituted alkenes. nih.govnih.gov The choice of catalyst, ligand, and oxidant is crucial for the reaction's success. For instance, a ligand-free system using Pd(acac)₂ as the catalyst and NaHCO₃ as the base in DMF under an oxygen atmosphere has been shown to be effective for the oxidative Heck reaction of various arylboronic acids with 4-vinylpyridine. researchgate.net Electron-donating substituents on the arylboronic acid, such as the methyl group in p-tolylboronic acid, are often beneficial for the transformation. researchgate.net In some cases, the reaction can proceed without an external oxidant by using a solvent like acetone, which may act as a hydrogen acceptor to regenerate the Pd(II) catalyst. liv.ac.uk
| Alkene | Catalyst | Base/Oxidant | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 4-Vinylpyridine | Pd(acac)₂ (5 mol%) | NaHCO₃ (3 equiv.) / O₂ | DMF | 90 °C | (E)-4-(4-methylstyryl)pyridine | Good |
| n-Butyl vinyl ether | Pd(OAc)₂ (2 mol%) / dppp (3 mol%) | None (oxidant-free) | Acetone | 70 °C, 15 h | (E)-1-(4-methylstyryl)butane | 89% |
Sonogashira Cross-Coupling Reactions with p-Tolylboronic Acid Precursors
The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org However, variations have been developed that utilize arylboronic acids as the coupling partners in a "Sonogashira-type" reaction. This alternative avoids the use of aryl halides and represents a simpler method for synthesizing arylalkynes.
In one such protocol, a ligand-free CuI-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes has been described. The reaction proceeds efficiently, particularly with electron-deficient alkynes, under aerobic conditions. For p-tolylboronic acid, the reaction with ethyl propiolate using CuI as the catalyst and K₂CO₃ as the base in DMF at 80°C yields the corresponding coupled product in good yield. This methodology demonstrates that arylboronic acids can serve as effective precursors for the aryl moiety in the synthesis of internal alkynes, broadening the scope of the traditional Sonogashira coupling.
| Alkyne | Catalyst | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Ethyl propiolate | CuI (10 mol%) | K₂CO₃ (2.0 equiv.) | DMF | 80 °C, 12 h, Air | Ethyl 3-(p-tolyl)propiolate | 78% |
Homocoupling of p-Tolylboronic Acid
The palladium-catalyzed homocoupling of arylboronic acids provides a direct route to the synthesis of symmetrical biaryls. This reaction typically requires an oxidant to facilitate the catalytic cycle. Various palladium sources, including Pd(OAc)₂, can be used, and the reaction often proceeds under mild, aerobic conditions.
For p-tolylboronic acid, homocoupling can be achieved using a phosphine-free palladium catalyst system. For example, treatment with Pd(OAc)₂ in methanol (B129727) at ambient temperature under air leads to the formation of 4,4'-dimethylbiphenyl. sci-hub.se Encapsulated catalysts, such as polyurea-encapsulated Pd(OAc)₂, have also been shown to be effective, allowing for high conversion and moderate isolated yields. sci-hub.se Another efficient system employs an N-heterocyclic carbene (NHC)-ligated Pd(OAc)₂ catalyst in combination with p-benzoquinone as a stoichiometric oxidant, affording symmetrical biaryls in high yields at room temperature. researchgate.net
| Catalyst | Additive/Oxidant | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ (3 mol%) | Air | Methanol | Room Temp, 5 h | 4,4'-Dimethylbiphenyl | 98% |
| Polyurea-encapsulated Pd(OAc)₂ (3 mol%) | Air | Methanol | Room Temp, 24 h | 4,4'-Dimethylbiphenyl | 64% |
| SIPr-ligated Pd(OAc)₂ (1-3 mol%) | p-Benzoquinone (0.6 equiv.) | Methanol | Room Temp | 4,4'-Dimethylbiphenyl | 38-96% |
Rhodium-Catalyzed Conjugate Addition of p-Tolylboronic Acid
The rhodium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to electron-deficient alkenes is a highly effective method for forming carbon-carbon bonds. researchgate.net This reaction is applicable to a wide range of substrates, including α,β-unsaturated ketones, esters, and amides, and typically proceeds under mild conditions. The catalytic cycle is believed to involve the transmetalation of the aryl group from boron to a rhodium(I) complex, followed by insertion of the alkene and subsequent protonolysis or hydrolysis to release the product and regenerate the active catalyst. wiley-vch.de
The use of chiral ligands allows for the enantioselective synthesis of β-arylated compounds. researchgate.net For instance, the addition of p-tolylboronic acid to cyclic enones can be catalyzed by rhodium complexes to construct products containing all-carbon quaternary stereocenters. nih.gov The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction's efficiency and yield.
| Electron-Deficient Alkene | Catalyst/Ligand | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Cyclohexenone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O | 100 °C, 16 h | 3-(p-tolyl)cyclohexan-1-one | 98% |
| N-Benzyl crotonamide | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O with K₂CO₃ | 50 °C, 16 h | (S)-N-benzyl-3-(p-tolyl)butanamide | 87% (92% ee) |
Carbon-Heteroatom Bond Forming Reactions with p-Tolylboronic Acid
N-Arylation Reactions with p-Tolylboronic Acid
The copper-catalyzed N-arylation of amines, amides, and other N-H containing compounds with arylboronic acids is known as the Chan-Lam coupling reaction (or Chan-Evans-Lam coupling). nrochemistry.comwikipedia.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be conducted under mild conditions, at room temperature, and open to the air, using stoichiometric or catalytic amounts of a copper salt, typically Cu(OAc)₂. wikipedia.orgorganic-chemistry.org
The reaction scope is broad, tolerating a variety of functional groups on both the amine and the arylboronic acid. acs.org p-Tolylboronic acid has been successfully coupled with a range of anilines and aliphatic amines. acs.orgmdpi.com For example, the coupling of various substituted anilines with p-tolylboronic acid proceeds efficiently using 5-10 mol% of Cu(OAc)₂ in toluene at ambient temperature. acs.org More recently, nickel-catalyzed versions of the Chan-Lam coupling have also been developed, offering a cost-effective alternative to copper. organic-chemistry.org
| N-Nucleophile | Catalyst | Base/Additive | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Aniline | Cu(OAc)₂ (10 mol%) | 2,6-Lutidine / Myristic Acid | Toluene | 22 °C, 24 h, Air | 4-Methyl-N-phenylaniline | 81% |
| Adamantan-1-amine | Cu(OAc)₂ | DBU | MeCN | - | N-(p-tolyl)adamantan-1-amine | 74% |
| 2-Aminopyridine | Cu(OAc)₂ (1.0 equiv.) | DIPEA | DMSO | 120 °C, 24 h | N-(p-tolyl)pyridin-2-amine | - |
Gold-Catalyzed Sulfination with Arylboronic Acids (e.g., p-Tolylboronic Acid)
A novel application of arylboronic acids is their use in the synthesis of sulfinate derivatives. A gold(I)-catalyzed sulfination of arylboronic acids has been developed that proceeds through a unique mechanism involving the reactivity of gold(I)-heteroatom bonds. escholarship.orgescholarship.org In this process, the arylboronic acid reacts with a gold(I) catalyst, and subsequent insertion of sulfur dioxide (SO₂) leads to the formation of a gold sulfinate intermediate.
This intermediate can then be elaborated in situ to generate valuable sulfones and sulfonamides, which are common pharmacophores. escholarship.org The reaction of p-tolylboronic acid under these conditions can be used to form a p-tolylsulfinate salt, which can then be trapped with an electrophile like benzyl bromide to yield the corresponding sulfone. escholarship.org This transformation provides a powerful tool for accessing sulfur-containing compounds from readily available boronic acid starting materials.
| Arylboronic Acid | Catalyst | SO₂ Source | Subsequent Reagent | Conditions | Final Product |
|---|---|---|---|---|---|
| p-Tolylboronic acid | [(L)AuCl]/Ag₂O (L=phosphine ligand) | SO₂(g) | Benzyl bromide, DIPEA | 100 °C, 18 h | Benzyl p-tolyl sulfone |
Multi-Component Reactions and Cascade Processes Incorporating p-Tolylboronic Acid
The efficiency of organic synthesis is greatly enhanced by reactions that form multiple chemical bonds in a single operation, minimizing purification steps, solvent waste, and reaction time. p-Tolylboronic acid is a key player in such processes, including multi-component reactions (MCRs) and cascade (or domino) reactions.
In MCRs, three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials. The Petasis-borono Mannich (PBM) reaction is a prime example where p-tolylboronic acid serves as the aryl source. This reaction typically involves an amine, a carbonyl compound (often an aldehyde or a-keto acid), and an organoboronic acid to produce substituted amines, including valuable unnatural α-amino acids.
Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. p-Tolylboronic acid is frequently employed in palladium-catalyzed cascade sequences that combine transformations like the Heck reaction and Suzuki-Miyaura coupling, allowing for the rapid construction of complex polycyclic or highly substituted molecular frameworks.
Detailed Research Findings
Petasis-borono Mannich Reaction for α-Arylglycine Synthesis
A significant application of p-tolylboronic acid in MCRs is the synthesis of N-substituted α-(p-tolyl)glycine derivatives. In a typical Petasis reaction, p-tolylboronic acid reacts with an amine and glyoxylic acid to furnish the corresponding α-amino acid. This transformation is highly valued for its operational simplicity and its ability to generate libraries of compounds for drug discovery. The reaction proceeds through the formation of an iminium ion from the amine and glyoxylic acid, which then undergoes nucleophilic attack by the p-tolyl group from the boronic acid. Research has shown that a variety of amines can be used, leading to a diverse range of products with good to excellent yields.
| Amine Component | Carbonyl Component | Product | Yield (%) |
|---|---|---|---|
| Dibenzylamine | Glyoxylic acid | 2-(Dibenzylamino)-2-(p-tolyl)acetic acid | 94% |
| Morpholine | Glyoxylic acid | 2-Morpholino-2-(p-tolyl)acetic acid | 85% |
| (S)-(-)-α-Methylbenzylamine | Glyoxylic acid | (S)-2-((S)-1-Phenylethylamino)-2-(p-tolyl)acetic acid | 88% (diastereomeric mixture) |
| L-Phenylalanine methyl ester | Glyoxylic acid | (S)-Methyl 2-((S)-1-carboxy-1-(p-tolyl)methylamino)-3-phenylpropanoate | 92% |
Domino Heck-Mizoroki/Suzuki-Miyaura Diarylation
A powerful example of a cascade process involving p-tolylboronic acid is the palladium(II)-catalyzed domino Heck-Mizoroki/Suzuki-Miyaura reaction. This process allows for the diarylation of a vinyl ether in a single step. In a study, 2-(dimethylamino)ethyl vinyl ether was reacted with p-tolylboronic acid in the presence of a palladium catalyst. The reaction proceeds via an initial oxidative Heck-type carbopalladation of the vinyl ether with the p-tolyl group, followed by a Suzuki-Miyaura coupling with a second molecule of p-tolylboronic acid. This sequence results in a diarylated product, which is subsequently reduced in situ. The chelation of the dimethylamino group to the palladium center is crucial for the high regioselectivity of this transformation.
| Substrate | Boronic Acid | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-(Dimethylamino)ethyl vinyl ether | p-Tolylboronic acid | Pd(O₂CCF₃)₂ / p-Benzoquinone | 1,4-Dioxane | 1,2-Di(p-tolyl)ethoxy)ethyldimethylamine | 75% |
One-Pot Successive Suzuki-Miyaura Coupling
Another elegant cascade strategy is the one-pot successive Suzuki-Miyaura coupling to synthesize unsymmetrical biaryl derivatives. This method takes advantage of the different reactivities of various leaving groups. For instance, 4-bromobenzyl acetate can be selectively coupled first at the more reactive C-Br bond with p-tolylboronic acid. Subsequently, a second arylboronic acid can be added to the same reaction vessel to couple at the less reactive C-O bond of the acetate group, leading to the formation of a 4-benzyl-1,1'-biphenyl derivative. This sequential one-pot process provides a highly efficient route to complex biaryl structures from simple starting materials.
| Starting Material | First Boronic Acid | Second Boronic Acid | Product | Overall Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzyl acetate | p-Tolylboronic acid | Phenylboronic acid | 4'-Methyl-4-benzyl-1,1'-biphenyl | 85% |
| 4-Bromobenzyl acetate | p-Tolylboronic acid | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-4'-benzyl-1,1'-biphenyl | 82% |
Advanced Catalytic Systems for P Tolylboronic Acid Reactions
Palladium-Based Catalysts for p-Tolylboronic Acid Transformations
Palladium catalysts are the most extensively used for cross-coupling reactions involving p-tolylboronic acid, particularly the Suzuki-Miyaura reaction. Research has focused on developing both homogeneous and heterogeneous systems to enhance catalytic activity, stability, and recyclability.
Homogeneous palladium catalysts, where the catalyst is in the same phase as the reactants, are highly effective for p-tolylboronic acid transformations due to their high activity and selectivity. The catalytic cycle for the Suzuki-Miyaura reaction, a cornerstone of palladium catalysis, generally involves three key steps: oxidative addition of an organohalide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Beyond the Suzuki-Miyaura reaction, homogeneous palladium systems catalyze other important transformations with p-tolylboronic acid. These include the asymmetric 1,4-addition to conjugated enones, which creates chiral centers, and oxidative Heck reactions. For instance, the reaction of 6-methyl-3-phenyl-4-tosyloxy-2-pyrone with p-tolylboronic acid using a homogeneous palladium catalyst resulted in a 95% yield of the desired coupled product. kinxcdn.com Similarly, palladium(II) acetate (B1210297) has been effectively used to catalyze the cross-coupling of various benzoates with aryl boronic acids in water under microwave irradiation. nih.gov
| Reaction Type | Palladium Catalyst | Reactants | Conditions | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃·HBF₄ | 4-Bromobenzyl chloride and p-Tolylboronic acid | Cs₂CO₃, Toluene (B28343)/Water, 80 °C | High Yield (Specific % not stated) researchgate.net |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 6-methyl-3-phenyl-4-tosyloxy-2-pyrone and p-Tolylboronic acid | Not specified | 95% kinxcdn.com |
| Asymmetric Conjugate Addition | Pd(OCOCF₃)₂ / PyOX ligand | Cyclic enone and p-Tolylboronic acid | (ClCH₂)₂, 60 °C, 12 h | High Yield, High Enantioselectivity nih.gov |
| Oxidative Heck Reaction | Palladium(II) catalyst | p-Tolylboronic acid and Olefin | Continuous flow | Good Yield (Specific % not stated) sigmaaldrich.com |
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address this issue, allowing for easy recovery and recycling. Various materials have been explored as supports, including carbon, polymers, silica (B1680970), zeolites, and magnetic nanoparticles.
Palladium nanoparticles (PdNPs) have emerged as highly effective heterogeneous catalysts due to their large surface-area-to-volume ratio. semanticscholar.org These nanoparticles can be supported on diverse materials. For example, PdNPs immobilized on magnetic iron oxide (Fe₃O₄) nanoparticles grafted with phosphonated polyethylenimine have demonstrated high efficiency and recyclability for up to 10 cycles in Suzuki-Miyaura couplings involving p-tolylboronic acid. semanticscholar.org Biopolymers like chitosan (B1678972) and cellulose (B213188) have also been used as sustainable supports for palladium, showing excellent catalytic activity in aqueous media. scientificlabs.co.uk Palladium supported on carbon (Pd/C) is a commercially available and widely used heterogeneous catalyst that effectively promotes Suzuki-Miyaura reactions at room temperature in water, with minimal leaching of the metal into the solution. mdpi.com
| Catalyst Support | Catalyst System | Reaction | Key Findings |
|---|---|---|---|
| Magnetic Nanoparticles (Fe₃O₄) | NP-PEIP@Pd | Suzuki-Miyaura Coupling | Recyclable for up to 10 cycles with sustained activity. semanticscholar.org |
| Carbon | Pd/C | Suzuki-Miyaura Coupling | Effective at room temperature in aqueous media; reusable for at least 5 runs. mdpi.com |
| Cellulose | Cell-NHC-Pd | Suzuki-Miyaura Coupling | Good to excellent yields; catalyst is recyclable. scientificlabs.co.uk |
| Zeolite (H-Beta) | Pd₄ clusters in H-Beta | Suzuki-Miyaura Coupling | Zeolite framework facilitates electron transfer, enhancing reactivity. digitellinc.com |
| Poly(4-vinylpyridine) | Pd/PVPy | Suzuki-Miyaura Coupling | Highly dispersed nanoparticles (2.9 nm) show high catalytic efficiency. nih.gov |
The choice of ligand coordinated to the palladium center is crucial as it directly influences the catalyst's stability, activity, and selectivity. Ligands modify the electronic and steric properties of the metal, affecting key steps in the catalytic cycle.
N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for many palladium-catalyzed reactions. The strong σ-donating ability of NHCs facilitates the oxidative addition of even challenging substrates like aryl chlorides. yu.edu.jo The strong Pd-NHC bond contributes to the high stability of the catalyst, preventing decomposition and allowing for low catalyst loadings. yu.edu.jo Palladium complexes bearing pyridyl-supported pyrazolyl-NHC ligands have shown excellent activity in Suzuki-Miyaura reactions of p-tolylboronic acid with various aryl halides under mild conditions. researchgate.net
| Ligand Class | Specific Ligand Example | Effect on Catalysis | Associated Reactions |
|---|---|---|---|
| Phosphines | Tri(o-tolyl)phosphine | Highly efficient for coupling at room temperature. sigmaaldrich.com | Suzuki-Miyaura Coupling |
| Phosphines | Buchwald ligands (Dialkylbiaryl) | Accelerates oxidative addition and reductive elimination. escholarship.org | Suzuki-Miyaura Coupling |
| N-Heterocyclic Carbenes (NHCs) | Pyridyl-supported pyrazolyl-NHC | Good to excellent activity for aryl iodides, bromides, and activated chlorides. researchgate.net | Suzuki-Miyaura Coupling |
| N-Heterocyclic Carbenes (NHCs) | Benzimidazole-based NHC | Active catalysts in aqueous solutions at room temperature. nih.gov | Suzuki-Miyaura Coupling |
| [N,O] Ligands | From 2,6-diisopropylaniline (B50358) and maple lactone | Active at room temperature in 'green' solvents for aryl bromides and chlorides. | Suzuki-Miyaura Coupling |
Copper-Based Catalysts in p-Tolylboronic Acid Chemistry
While palladium catalysts are dominant for C-C coupling, copper-based systems offer a valuable and often more economical alternative, particularly for the formation of carbon-heteroatom bonds. The most prominent copper-promoted reaction involving arylboronic acids is the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling), which forms C-N and C-O bonds.
This reaction typically uses a copper(II) salt, such as Cu(OAc)₂, as the catalyst and is often performed under an air atmosphere, as an oxidant is required for the catalytic cycle. nih.gov For example, p-tolylboronic acid has been successfully coupled with a variety of nitrogen-containing nucleophiles, including imidazoles and pyrazoles, using stoichiometric amounts of copper(II) acetate. Catalytic versions have been developed using co-oxidants or by leveraging molecular oxygen from the air. nih.gov The development of heterogeneous copper catalysts is also an active area of research, aiming to simplify catalyst recovery and reuse. sigmaaldrich.com
| Reaction Type | Copper Catalyst | Reactants | Conditions | Key Feature |
|---|---|---|---|---|
| Chan-Lam N-Arylation | Cu(OAc)₂ (stoichiometric) | p-Tolylboronic acid and Imidazole | Typical Chan-Lam conditions | Forms C-N bonds with aromatic heterocycles. |
| Chan-Lam N-Arylation | Cu(II)/1,10-phenanthroline | p-Tolylboronic acid and 2-Aminobenzothiazoles | Acetonitrile, Room Temperature | Mild conditions for N-arylation. kinxcdn.com |
| Chan-Lam N-Arylation | [Cu(OH)·TMEDA]₂Cl₂ (catalytic) | p-Tolylboronic acid and Imidazoles | O₂ as oxidant | Early example of a catalytic Chan-Lam reaction. nih.gov |
| Homocoupling | CuCl₂ | p-Tolylboronic acid | Methanol (B129727), with base | Investigated as a side reaction in cross-coupling. |
| Protodeboronation | CuSO₄·5H₂O | p-Tolylboronic acid | Aqueous ethanol, O₂ | Catalyzes the undesired removal of the boronic acid group. |
Rhodium-Based Catalysts in p-Tolylboronic Acid Chemistry
Rhodium catalysts are particularly renowned for their ability to catalyze the asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated compounds. This reaction is a powerful method for creating stereogenic centers with high enantioselectivity.
The catalytic cycle is understood to proceed through arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates, with the rhodium center remaining in the +1 oxidation state throughout. The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee). Chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed. For instance, the addition of p-tolylboronic acid to a substituted 2-cyclohexenone catalyzed by a Rh(I)-BINAP system can achieve up to 94% yield and 96% ee. Rhodium catalysts have also been developed for the asymmetric conjugate addition to nitroalkenes, providing chiral nitro compounds that are valuable synthetic building blocks.
| Reaction Type | Rhodium Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric 1,4-Addition | [Rh(COD)₂]BF₄ / (R)-BINAP | Substituted 2-cyclohexenone | Up to 94% | Up to 96% |
| Asymmetric 1,4-Addition | Rh/olefin-sulfoxide ligand | Nitroalkenes | High Yields (Specific % not stated) | High Selectivity (Specific % not stated) |
| Asymmetric 1,4-Addition | Rh/chiral diene | Nitroalkenes | High Yields (Specific % not stated) | Excellent (Specific % not stated) |
| Hydroarylation | [Rh(COD)(MeCN)₂]BF₄ | Fullerene C60 | Good Yield (Specific % not stated) | Not applicable |
Gold-Based Catalysts in p-Tolylboronic Acid Chemistry
While less common than palladium, gold catalysts are gaining attention for their unique reactivity in organic synthesis. nih.gov Gold catalysis typically involves the activation of π-systems like alkynes and allenes, but recent research has expanded their application to cross-coupling reactions involving boronic acids.
Heterogeneous gold nanoparticles (AuNPs) have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction in aqueous media. researchgate.netsemanticscholar.org For example, poly(2-aminothiophenol)-stabilized AuNPs can catalyze the reaction of various aryl halides with arylboronic acids in water under air. semanticscholar.org Similarly, AuNPs supported on metal oxides like CuO-ZnO serve as efficient and recyclable catalysts for this transformation. Beyond C-C coupling, gold catalysts have been employed in oxidative Sonogashira couplings, where p-tolylboronic acid reacts with a terminal alkyne in the presence of a gold(I) catalyst and an oxidant. A novel gold-catalyzed allylation of arylboronic acids has also been reported, providing a method for sp²-sp³ bond formation under mild conditions.
| Catalyst Type | Catalyst System | Reaction Type | Reactants | Key Feature |
|---|---|---|---|---|
| Heterogeneous Nanoparticles | Polymer-stabilized AuNPs | Suzuki-Miyaura Coupling | Aryl halides and p-Tolylboronic acid | Catalytically active in water and under air. researchgate.netsemanticscholar.org |
| Heterogeneous Nanoparticles | Au/CuO-ZnO | Suzuki-Miyaura Coupling | Aryl halides and p-Tolylboronic acid | Highly efficient and recyclable catalyst in water. |
| Homogeneous | Ph₃PAuCl / Selectfluor | Oxidative Sonogashira Coupling | 4-Tolylboronic acid and Terminal alkyne | Forms biaryl alkynes at room temperature. |
| Homogeneous (Bimetallic) | Bis(phosphino)amine-ligated Gold | Allylation | p-Tolylboronic acid and Allyl bromide | Achieves sp²-sp³ C-C coupling. |
Silver-Based Catalysts in p-Tolylboronic Acid Chemistry
While less common than palladium or nickel, silver-based catalysts are emerging as effective agents in specific transformations involving boronic acids. Silver nanoparticles (AgNPs), in particular, have demonstrated significant catalytic activity. nih.gov These catalysts are often employed in reduction and oxidation reactions. For instance, silver nanoparticles supported on various materials can catalyze the reduction of nitroaromatic compounds, a process that can be relevant in multi-step syntheses involving p-tolylboronic acid derivatives. nih.gov
The catalytic efficacy of silver often stems from its ability to facilitate electron transfer processes. Silver-based materials are also explored in photocatalysis, where plasmonic resonance of silver nanoparticles can enhance reaction rates under visible light. mdpi.commdpi.com In the context of p-tolylboronic acid, research is ongoing to fully exploit silver's unique catalytic properties in cross-coupling and other C-C bond-forming reactions. One area of development is in silver-exchanged polyoxometalates, such as silver-exchanged phosphotungstic acid, which have shown high activity in acid-catalyzed reactions like esterification. researchgate.net
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Silver Nanoparticles (AgNPs) | Nitro Group Reduction | High chemoselectivity; mild reaction conditions. | nih.gov |
| Ag@TiO2 Composites | Photocatalysis | Enhanced activity under visible light due to plasmonic effects. | mdpi.com |
| Silver-Exchanged Phosphotungstic Acid | Esterification | High acidity and water tolerance, leading to rapid conversion. | researchgate.net |
Nickel and Iron-Based Catalysts in p-Tolylboronic Acid Chemistry
The use of first-row transition metals like nickel and iron as catalysts in cross-coupling reactions is a significant area of research, driven by their lower cost and higher abundance compared to precious metals like palladium. rsc.org
Nickel-Based Catalysts: Nickel catalysts have proven to be highly effective for Suzuki-Miyaura cross-coupling reactions, demonstrating high activity even with less reactive substrates such as aryl chlorides. rsc.orgtcichemicals.com Various nickel complexes, often combined with phosphine or N-heterocyclic carbene (NHC) ligands, can facilitate the coupling of p-tolylboronic acid with a wide array of organic halides and pseudohalides. tcichemicals.comorganic-chemistry.org For example, Ni(OAc)₂ has been used for the cross-coupling of halostibines with arylboronic acids, including p-tolylboronic acid, to form antimony-carbon bonds. polyu.edu.hk Nickel-catalyzed systems can be advantageous for C(sp³)–C(sp²) bond formation and for reactions involving challenging substrates that are incompatible with strong bases. organic-chemistry.org
Iron-Based Catalysts: Iron catalysis represents a more sustainable and economical approach to cross-coupling chemistry. researchgate.net Although historically challenging, significant progress has been made in developing iron-based catalysts for Suzuki-Miyaura reactions. core.ac.uk Recent studies have demonstrated iron-catalyzed cross-coupling between alkyl halides and arylboronic esters without the need for harsh activating agents like alkyllithiums. acs.org These systems often involve specific ligand designs, such as cyanobis(oxazoline) ligands, to achieve high yields. Mechanistic studies suggest that these reactions can proceed through carbon-centered radical intermediates. acs.org The development of heterogeneous iron catalysts further enhances their appeal by simplifying product purification and enabling catalyst recycling. researchgate.net
| Catalyst Type | Catalyst Example | Typical Reaction | Advantages | Reference |
|---|---|---|---|---|
| Nickel-Based | Ni(cod)₂ / PPh₂ | Coupling of chromene acetals with boronic acids. | High regioselectivity, broad substrate scope, mild conditions. | organic-chemistry.org |
| Nickel-Based | Ni(OAc)₂ | Coupling of halostibines with arylboronic acids. | Efficient, compatible with various functional groups. | polyu.edu.hk |
| Iron-Based | Fe complexes with cyanobis(oxazoline) ligands | Coupling of alkyl halides with arylboronic esters. | Avoids harsh reagents, economical, sustainable. | acs.org |
Catalyst Recycling and Sustainability in p-Tolylboronic Acid Processes
Sustainability in chemical synthesis is a growing concern, focusing on reducing waste, minimizing the use of hazardous substances, and developing cost-effective processes. scrivenerpublishing.com In the context of p-tolylboronic acid reactions, particularly the widely used Suzuki-Miyaura coupling, catalyst recycling is a key strategy for achieving greener synthesis. researchgate.netmdpi.com
The primary approach to catalyst recyclability is the development of heterogeneous catalysts, where the active metal is immobilized on a solid support. researchgate.net This facilitates easy separation of the catalyst from the reaction mixture, typically by filtration, allowing it to be reused in subsequent reaction cycles without significant loss of activity. mdpi.comkashanu.ac.ir
A particularly innovative strategy involves the use of magnetic nanoparticles, such as those made from iron oxide (Fe₃O₄ or γ-Fe₂O₃), as catalyst supports. researchgate.netmdpi.com For example, palladium nanoparticles can be loaded onto phosphonated polyethylenimine-grafted maghemite nanoparticles. mdpi.com This creates a magnetically recoverable catalyst that has demonstrated high efficiency in Suzuki-Miyaura couplings for up to ten cycles. researchgate.netmdpi.com The efficiency of such a catalyst in the coupling of p-tolylboronic acid and 1-iodo-4-methoxybenzene remained above 85% for the first five cycles. mdpi.com
Other supports for recyclable catalysts include polymers and silica. mdpi.com For instance, Pd EnCat™ 30, a polyurea-encapsulated palladium catalyst, has shown excellent recyclability in Suzuki reactions. mdpi.com These approaches not only reduce the cost associated with expensive metal catalysts but also minimize the contamination of the final product with metal residues, which is a critical concern in the pharmaceutical industry. mdpi.com The overarching goal is to create catalytic systems that are not only efficient and selective but also environmentally benign and economically viable. scrivenerpublishing.comupv.es
| Catalyst System | Support Material | Recovery Method | Recycling Performance | Reference |
|---|---|---|---|---|
| Palladium on Magnetic Nanoparticles (NP-PEIP@Pd) | Phosphonated polyethylenimine-grafted maghemite | Magnetic separation | High efficiency for up to 10 cycles. | mdpi.com |
| Cu(II) Salen complex@KCC-1 | Fibrous silica (KCC-1) | Simple separation/filtration | Reusable for several runs without significant performance loss. | kashanu.ac.ir |
| Pd EnCat™ 30 | Polyurea microcapsules | Filtration | Reusable for at least 10 cycles with a gradual decrease in yield. | mdpi.com |
Applications of P Tolylboronic Acid in Specialized Fields
Medicinal Chemistry and Drug Discovery
In the realms of medicinal chemistry and drug discovery, p-tolylboronic acid and its derivatives are instrumental in several key areas, from constructing complex drug molecules to developing targeted therapies and diagnostic tools. chemimpex.commedchemexpress.com
p-Tolylboronic Acid as a Building Block for Pharmaceutical Intermediates
p-Tolylboronic acid is a crucial reagent in the synthesis of pharmaceutical intermediates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ontosight.aiguidechem.comchemicalbook.com This reaction creates a carbon-carbon bond by coupling the tolyl group of the boronic acid with an aryl or vinyl halide, a foundational method for constructing the core structures of many complex organic molecules and active pharmaceutical ingredients (APIs). ontosight.airesearchgate.netresearchgate.net
The compound's role is to introduce the p-tolyl moiety—a methyl-substituted benzene (B151609) ring—into a target molecule. ontosight.ai This structural unit can be a key component of a final drug compound or an intermediate that undergoes further chemical transformation. Researchers have successfully used p-tolylboronic acid to couple with a wide range of (hetero)aryl halides under mild, aqueous conditions, demonstrating its versatility and functional group tolerance, which are critical for complex pharmaceutical synthesis. nih.govrsc.org This method allows for the diversification of bioactive compounds and the synthesis of biaryl structures that are common in drug candidates. rsc.org
A notable application includes the synthesis of derivatives of complex natural products and existing drugs. For instance, studies have demonstrated the coupling of p-tolylboronic acid with various chlorinated (hetero)aromatic compounds, including challenging substrates like polychlorinated pharmaceuticals, to create new derivatives. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Using p-Tolylboronic Acid
| Aryl Halide Partner | Catalyst System | Conditions | Product Type | Isolated Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1H-indole | Pd/SSPhos | 37 °C, aq. MeCN | Heterobiaryl | >92% | nih.gov |
| 4-Bromobenzonitrile | Pd/SSPhos | 37 °C, aq. MeCN | Biaryl | 94% | nih.gov |
| 1-Bromo-4-nitrobenzene | Pd/SSPhos | 37 °C, aq. MeCN | Biaryl | 96% | nih.gov |
| 2-Chloropyridine | Pd/SSPhos | 37 °C, aq. MeCN | Heterobiaryl | 81% | nih.gov |
Targeted Therapies and Drug Design Incorporating Boronic Acid Motifs
The boronic acid group itself is a key "warhead" in the design of targeted therapies. nih.gov Boronic acids can form stable, reversible covalent bonds with the active site residues of specific enzymes, particularly serine proteases. nih.govnih.gov This interaction allows for the design of highly potent and selective enzyme inhibitors. While p-tolylboronic acid itself is a building block, the fundamental chemistry of its boronic acid group is central to this therapeutic strategy. ontosight.ai
Derivatives incorporating the boronic acid motif are designed to mimic the transition state of enzymatic reactions, leading to potent inhibition. nih.gov For example, bortezomib (B1684674) (Velcade®), a proteasome inhibitor used in cancer therapy, is a well-known drug that contains a boronic acid functional group, demonstrating the clinical success of this approach. mdpi.commdpi.com The design of such drugs often involves creating peptide boronic acids, where the boronic acid is attached to a peptide backbone that directs the molecule to the target enzyme. mdpi.comrsc.org The aryl portion of the boronic acid, which could be a tolyl group, influences properties like hydrophobicity and binding affinity. nih.gov
Furthermore, boronic acid-decorated nanoparticles are being explored for targeted drug delivery. rsc.org These systems leverage the affinity of boronic acids for sialic acid, a sugar that is often overexpressed on the surface of cancer cells. This specific interaction allows nanoparticles carrying a therapeutic payload to bind selectively to tumor cells, a strategy known as "borono-lectin" targeting. rsc.org
Boron Neutron Capture Therapy (BNCT) Agents Derived from Arylboronic Acids
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) isotopes in cancer cells. nih.govaacrjournals.org When irradiated with low-energy neutrons, the ¹⁰B atoms undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length (5-9 µm), confining the destructive energy primarily to the boron-containing cancer cells while sparing adjacent healthy tissue. nih.govresearchgate.net
Arylboronic acids are a critical class of compounds for developing BNCT agents. nih.govaacrjournals.org One of the two main boron delivery agents used in clinical trials is (L)-4-dihydroxy-borylphenylalanine, known as BPA, which is an arylboronic acid derivative. nih.govaacrjournals.orgresearchgate.net p-Tolylboronic acid serves as a precursor and structural model for more complex arylboronic acids designed for BNCT. wiley-vch.de The development of new BNCT agents focuses on creating molecules, such as boron-containing amino acids or sugar conjugates, that can be selectively taken up and retained by tumor cells to achieve a therapeutic boron concentration. aacrjournals.orgacs.org
Glycoprotein and Biomolecule Labeling Applications of p-Tolylboronic Acid
The ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for its use in labeling glycoproteins and other biomolecules. chemimpex.comnih.govnih.gov Sugars, which are the building blocks of glycoproteins, are rich in diol motifs. This interaction allows boronic acid derivatives to act as "borono-lectins," or synthetic mimics of carbohydrate-binding proteins (lectins). rsc.orgresearchgate.net
p-Tolylboronic acid and other arylboronic acids can be incorporated into fluorescent probes or sensors. d-nb.infomdpi.comresearchgate.net When the boronic acid moiety binds to a saccharide on a glycoprotein, it can trigger a change in the fluorescence of the probe, allowing for detection and quantification. nih.govhep.com.cn This mechanism is often based on processes like Photoinduced Electron Transfer (PET), where the binding event alters the electronic properties of the sensor molecule. hep.com.cn
These labeling applications are valuable for studying cellular processes, detecting disease biomarkers (as many cancers have altered glycosylation patterns on their cell surfaces), and developing diagnostic tools. chemimpex.comnih.govd-nb.info For example, fluorescent bisboronic acid probes have been shown to selectively label liver carcinoma cells over normal fibroblast cells. nih.gov
Table 2: Saccharide Binding Affinity of Arylboronic Acid-Based Sensors
| Sensor Type | Saccharide Binding Order | Key Feature | Reference |
|---|---|---|---|
| Anthracene-based hydrogel | D-fructose > D-galactose > D-mannose > D-glucose | ~16-fold fluorescence enhancement with fructose (B13574) | hep.com.cn |
| Isoquinoline-7-boronic acid (7-IQBA) | D-fructose > D-sorbitol > D-tagatose > D-mannose | 20-fold fluorescence increase with D-fructose | d-nb.info |
| Viologen-based FRET sensor | High sensitivity to D-glucose at physiological pH | Operates in aqueous solution at physiological pH | mdpi.com |
Enzyme Inhibition Studies Involving Boronic Acids
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. nih.govmdpi.comresearchgate.net The boron atom acts as a Lewis acid and forms a stable, tetrahedral adduct with the hydroxyl group of the active site serine residue. nih.govnih.gov This structure mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.govnih.gov
While simple alkylboronic acids are poor inhibitors, arylboronic acids like p-tolylboronic acid show significantly better inhibitory capacity due to the properties of the aromatic ring. google.com Peptidyl boronic acids, which combine a peptide sequence for specificity with a boronic acid "warhead," have been developed as highly potent and selective inhibitors for various proteases, including those involved in malaria (SUB1), cancer (Prostate-Specific Antigen), and bacterial infections (β-lactamases). nih.govpnas.orgnih.gov The design of these inhibitors often uses p-tolylboronic acid or similar structures as a foundational component to build upon. wiley-vch.de
Research has shown that peptidyl boronic acids can achieve inhibition constants (Ki) in the low nanomolar range, making them some of the most potent inhibitors known for their targets. nih.gov
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, p-tolylboronic acid is utilized as a building block for creating advanced materials with unique properties. guidechem.comchemimpex.com Its applications include the development of liquid crystals, polymers, and other functional materials. chemimpex.comamericanchemicalsuppliers.comchemscene.com The rigid tolyl group combined with the reactive boronic acid moiety allows for the synthesis of materials with specific structural and responsive characteristics. cymitquimica.com
For example, p-tolylboronic acid and its esters are listed as components for creating liquid crystals. americanchemicalsuppliers.comlookchem.comchemscene.com The defined geometry of the p-tolyl group contributes to the formation of ordered phases characteristic of liquid crystalline materials. Furthermore, the incorporation of boronic acid functionalities into polymers can create "smart" materials that respond to specific stimuli, such as the presence of sugars or changes in pH, due to the reversible binding nature of the boronic acid group with diols. acs.org This has led to the development of glucose-responsive hydrogels and other sensor materials. hep.com.cnacs.org
Development of Advanced Materials Using p-Tolylboronic Acid
The utility of p-tolylboronic acid in materials science is notable, particularly in the fabrication of advanced functional materials where it can be used to enhance properties such as conductivity and strength. chemimpex.com Its derivatives are instrumental in creating functional materials with tailored characteristics. guidechem.com
One significant application is in the synthesis of porous organic polymers (POPs). For instance, researchers have developed phosphine (B1218219) or phosphine oxide functionalized microporous organic networks. These porous polymers exhibit high surface areas and can be impregnated with palladium nanoparticles. When p-tolylboronic acid is used as a substrate in a Suzuki reaction catalyzed by these palladium-functionalized porous polymers, high yields of the cross-coupled product are achieved. nih.gov This demonstrates the synergy between the boronic acid reagent and the specially designed material. nih.gov
Another area of advanced materials research involves Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures. p-Tolylboronic acid has been used as a monofunctional "truncating" agent in the synthesis of 3D COFs. researchgate.net In the formation of boronate ester-linked frameworks like COF-102, adding p-tolylboronic acid allows for the controlled incorporation of the tolyl group into the structure, effectively functionalizing the material and modifying its properties. researchgate.net This method allows for the introduction of specific functionalities within the COF's porous structure, opening avenues for applications in areas like gas storage and catalysis. researchgate.net
Polymer Synthesis Incorporating p-Tolylboronic Acid Derivatives
p-Tolylboronic acid and its derivatives are valuable in polymer chemistry for creating polymers with specific functionalities and properties. chemimpex.comrsc.org A primary application involves the formation of boronate esters. The reaction between a boronic acid and a diol (a molecule with two hydroxyl groups) forms a reversible covalent bond known as a boronate ester. This dynamic nature is exploited in the creation of "smart" materials like hydrogels that can respond to changes in their environment, such as pH. researchgate.net
The chemical structure of many bio-derived polymers contains numerous hydroxyl groups, making them ideal partners for boronic acid-containing molecules to form cross-linked hydrogels. researchgate.net The formation of these boronate ester linkages is a key strategy in developing self-healing materials and drug delivery systems. researchgate.net
Furthermore, boronic acids are used to create functional polymers for separation science. For example, boronic acid-substituted methacrylic polymers have been synthesized and used in chromatography to separate mixtures of ribonucleosides and deoxyribonucleosides. rsc.org In another application, p-tolylboronic acid is used in the synthesis of comonomers for materials like styrene (B11656) polymers through palladium-catalyzed cross-coupling reactions. uio.no
Coordination Chemistry Applications of p-Tolylboronic Acid
In coordination chemistry, p-tolylboronic acid is an important reagent for synthesizing and modifying metal complexes. scholaris.ca It can act as a source of a tolyl group, which can be transferred to a metal center in a process often mediated by a catalyst.
One notable example is in the synthesis of palladium complexes. Research has shown that p-tolylboronic acid reacts with certain palladium-allyl precursors in the presence of a tridentate PNO ligand (iminophosphine) to form new organometallic palladium complexes. mdpi.comfrontiersin.org These complexes, in turn, can serve as catalysts for other reactions. mdpi.comfrontiersin.org
Another application is the arylation of gold(III) complexes. p-Tolylboronic acid has been used to introduce a tolyl group onto a cyclometalated gold(III) center via Suzuki-Miyaura coupling, demonstrating a method for creating new gold complexes with specific organic fragments. oup.com Such studies are crucial for developing new catalysts and understanding the fundamental reactivity of organometallic compounds. oup.com Furthermore, p-tolylboronic acid is used as a standard reagent in comparative studies, for example, in evaluating the catalytic effectiveness of palladium complexes with different types of ligands, such as those containing phosphorus versus selenium. vulcanchem.com
Agrochemicals and Fine Chemicals Synthesis using p-Tolylboronic Acid
p-Tolylboronic acid is a cornerstone reagent in the synthesis of fine chemicals and complex organic molecules used in the agrochemical industry. chemimpex.comguidechem.com Its primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. guidechem.com This reaction creates a carbon-carbon bond between the tolyl group of the boronic acid and an organic halide, providing a powerful method for constructing complex molecular skeletons. guidechem.com
The synthesis of biaryl compounds, which are common structures in pharmaceuticals and agrochemicals, frequently employs p-tolylboronic acid. For example, it can be coupled with various substituted bromobenzenes to create a range of biphenyl (B1667301) derivatives. It is also a key reactant in the synthesis of α-arylglycine derivatives, which are important building blocks for peptides and other biologically active molecules. A palladium-catalyzed three-component reaction between a sulfonamide, glyoxylic acid, and p-tolylboronic acid yields the desired α-arylglycine product with good yield and high enantioselectivity.
Its utility also extends to copper-catalyzed reactions, such as the Chan-Lam coupling, where it reacts with anilines to form C-N bonds, another critical transformation in the synthesis of fine chemicals. The versatility and favorable reaction conditions associated with p-tolylboronic acid make it an indispensable tool for chemists in these industries. uio.no
Environmental Chemistry Applications of p-Tolylboronic Acid
The application of p-tolylboronic acid in environmental chemistry is an emerging and promising field of research. chemimpex.com Its potential lies in areas such as pollutant remediation and the development of greener chemical processes. chemimpex.com
One of the most innovative environmental applications is in the chemical recycling of waste plastics. Specifically, p-tolylboronic acid has been used in a novel process for the valorization of polyethylene (B3416737) terephthalate (B1205515) (PET). In a method catalyzed by layered double oxides, PET is first broken down by methanol (B129727) (methanolysis) into its monomers, dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG). The p-tolylboronic acid is then used to react in situ with the ethylene glycol, converting it into a value-added arylboronic ester. This strategy not only recycles the PET into pure DMT but also upcycles the EG byproduct, eliminating a costly purification step and creating a second valuable chemical.
Other potential environmental applications that are being explored include the use of boronic acid-based materials for the development of selective adsorbents designed to remove pollutants from water and the creation of chemical sensors for environmental monitoring. chemimpex.com
Analytical and Spectroscopic Characterization in P Tolylboronic Acid Research
Spectroscopic Techniques for Investigating p-Tolylboronic Acid Reactions
Spectroscopic methods are indispensable for the real-time and post-reaction analysis of p-tolylboronic acid, offering insights into its molecular structure and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of p-tolylboronic acid and for monitoring its chemical transformations. Both proton (¹H) and boron-11 (¹¹B) NMR are commonly employed to provide detailed information about the molecular structure and the environment of the boron atom. researchgate.netsemanticscholar.orgnih.gov
In ¹H NMR spectroscopy, the aromatic protons of the tolyl group and the methyl protons provide characteristic signals. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the boronic acid group. In DMSO-d6, the aromatic protons typically appear as two doublets, corresponding to the protons ortho and meta to the boronic acid group, while the methyl protons present as a singlet. spectrabase.com The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent.
¹¹B NMR spectroscopy is particularly informative for studying the coordination state of the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to whether the boron is trigonal planar (sp²) or tetrahedral (sp³). This is especially useful in studying the formation of boronate esters or complexes, where the boron atom often transitions to a tetrahedral geometry, resulting in a significant upfield shift in the ¹¹B NMR spectrum. researchgate.netnsf.gov For instance, studies on phenylboronic acids have shown that the ¹¹B chemical shifts can be correlated with Hammett σ constants of substituents on the phenyl ring. researchgate.net The interaction of boronic acids with diols to form boronate esters can be conveniently monitored by ¹¹B NMR, observing the change in the chemical shift as the reaction proceeds. nsf.gov
Interactive Data Table: Typical ¹H and ¹¹B NMR Chemical Shifts for p-Tolylboronic Acid
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | DMSO-d6 | ~7.7-7.8 | d | Ar-H (ortho to B) |
| ¹H | DMSO-d6 | ~7.2-7.3 | d | Ar-H (meta to B) |
| ¹H | DMSO-d6 | ~2.3 | s | -CH₃ |
| ¹H | DMSO-d6 | broad s | s | -B(OH)₂ |
| ¹¹B | Acetone-d6 | ~28-30 | s | B(OH)₂ |
Note: Chemical shifts are approximate and can vary depending on solvent and concentration.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in p-tolylboronic acid. The IR spectrum is characterized by a strong and broad absorption band corresponding to the O-H stretching of the boronic acid group, typically in the range of 3200-3600 cm⁻¹. The B-O stretching vibration is also a key feature, usually observed around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are found in their expected regions.
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations. upmc.fr The Raman spectrum of p-tolylboronic acid would show characteristic bands for the aromatic ring vibrations. nih.gov Because the Raman scattering of water is weak, this technique is well-suited for studying reactions in aqueous media. upmc.fr
Interactive Data Table: Characteristic Vibrational Frequencies for p-Tolylboronic Acid
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |
| B-O stretch | ~1350 | |
| Aromatic C=C stretch | 1400-1600 | 1400-1600 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of p-tolylboronic acid and its derivatives, as well as for monitoring the progress of reactions. researchgate.net Electron ionization (EI) mass spectrometry of p-tolylboronic acid typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern can also provide structural information.
In the context of reaction monitoring, such as in Suzuki-Miyaura coupling reactions, MS can be used to track the consumption of p-tolylboronic acid and the formation of the desired product. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often employed for the analysis of reaction mixtures. However, the analysis of boronic acids by mass spectrometry can sometimes be challenging due to the formation of unexpected ions, and the choice of ionization technique and solvent system is crucial for obtaining reliable results. researchgate.net
Interactive Data Table: Mass Spectrometry Data for p-Tolylboronic Acid
| Technique | m/z (Observed) | Assignment |
| Electron Ionization (EI) | 136 | [M]⁺ |
| Electron Ionization (EI) | 91 | [C₇H₇]⁺ |
| Electron Ionization (EI) | 118 | [M-H₂O]⁺ |
UV-Vis spectroscopy can be employed to study reactions involving changes in the electronic structure of the aromatic ring of p-tolylboronic acid. While the boronic acid moiety itself does not have a strong chromophore in the visible region, the tolyl group absorbs in the UV region. This technique is particularly useful for studying protodeboronation (cleavage of the C-B bond), where the disappearance of the boronic acid can be monitored by the change in the UV spectrum. The formation of boronate esters with catechols or other conjugated diols can lead to changes in the UV-Vis spectrum, which can be used to determine binding constants and study reaction kinetics. researchgate.net For instance, the reaction of phenylboronic acid with various diols has been shown to cause shifts in the UV-Vis spectra, allowing for the investigation of reaction mechanisms. researchgate.net
Chromatographic Methods for p-Tolylboronic Acid and Products
Chromatographic techniques are essential for the separation and purification of p-tolylboronic acid, as well as for the quantitative analysis of reaction mixtures to determine purity and yield.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of p-tolylboronic acid and for quantifying the components of a reaction mixture. chemimpex.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol (B129727) with a modifier like formic acid or trifluoroacetic acid), is commonly employed.
By using a UV detector, the elution of p-tolylboronic acid and other aromatic compounds in the reaction mixture can be monitored. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for the determination of purity and the calculation of reaction yield when compared to a standard of known concentration. Method development in HPLC involves optimizing parameters such as the column, mobile phase composition, and gradient to achieve baseline separation of all components of interest.
Interactive Data Table: Typical HPLC Parameters for p-Tolylboronic Acid Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Reaction Monitoring and Yield Determination
Gas Chromatography (GC) is a valuable analytical technique for monitoring the progress of reactions involving p-tolylboronic acid and for determining the final product yield. Its application is particularly noted in reactions where p-tolylboronic acid is a reactant, such as in Suzuki-Miyaura coupling or esterification processes. The method's effectiveness relies on the volatility and thermal stability of the analytes.
In a study on the conversion of polyethylene (B3416737) terephthalate (B1205515) (PET) into dimethyl terephthalate and boronic esters, GC was employed to quantify the yield of the resulting p-tolylboronic acid derivative. rsc.org Researchers used an Agilent 8860 GC system equipped with an Agilent J&W HP-5 polysiloxane column to analyze the reaction products. rsc.org The yield was determined by comparing the peak area of the product against that of an internal standard, mesitylene. rsc.org This approach allows for accurate quantification by correcting for variations in injection volume and detector response.
While GC is effective, the direct analysis of boronic acids can present challenges due to their polarity and tendency to undergo dehydration at the high temperatures of the GC inlet, which can lead to the formation of boroxines (cyclic trimers). rsc.org For this reason, synthetic chemists often use GC and GC-mass spectrometry (GC-MS) to monitor reactions, sometimes employing derivatization techniques to enhance analyte volatility and stability. chromatographyonline.com For instance, boronic acids can be converted to more volatile esters prior to analysis to improve peak shape and reproducibility. chromatographyonline.com
Challenges in GC analysis can include column contamination and the appearance of ghost peaks after analyzing boronic acid derivatives. chromforum.org Therefore, rigorous method development and system maintenance, such as using appropriate inlet liners and implementing post-run column cleaning procedures, are crucial for achieving reliable and accurate results. chromforum.org
Below is a table summarizing typical GC parameters for the analysis of reactions involving arylboronic acids.
| Parameter | Description |
| GC System | Agilent 7890B GC system chromatographyonline.com |
| Column | Agilent J&W HP-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) rsc.orgchromatographyonline.com |
| Carrier Gas | High-purity helium chromatographyonline.com |
| Flow Rate | Constant flow, e.g., 2 mL/min chromatographyonline.com |
| Inlet Temperature | 240-250 °C chromatographyonline.com |
| Injection Mode | Split (e.g., 10:1 ratio) chromatographyonline.com |
| Oven Program | Example: Initial 80°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min) chromatographyonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) chromatographyonline.com |
| Internal Standard | Mesitylene (for yield determination) rsc.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC. austinpublishinggroup.comasianpharmtech.com This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures (up to 15,000 psi), allows for faster separations without sacrificing efficiency. austinpublishinggroup.com These characteristics make UPLC an exceptionally powerful tool for the analysis of p-tolylboronic acid, particularly in complex matrices or for high-throughput screening applications.
A key application of UPLC in p-tolylboronic acid research is for the rapid analysis of reaction mixtures, such as those from Suzuki coupling reactions. rsc.orgresearchgate.net A high-throughput UPLC-electrospray ionization mass spectrometry (ESI-MS) method has been developed for the analysis of a wide range of boronic acids. rsc.org This method successfully separates multiple boronic acids, including those with structures similar to p-tolylboronic acid, in a single minute. rsc.org A significant advantage of this UPLC method is that it does not require the pre-derivatization steps that are often necessary in boronic acid analysis to prevent dehydration. rsc.orgresearchgate.net
Method validation for such UPLC analyses has demonstrated excellent performance. rsc.orgresearchgate.net Recovery values for various boronic acids typically range from 97.1% to 105.7%, with precision, measured as relative standard deviation, being below 2.0%. rsc.orgresearchgate.net The method also shows good linearity (R² > 0.98) and low limits of detection (LOD) and quantification (LOQ), making it suitable for quantifying trace impurities or monitoring subtle changes in reaction kinetics. rsc.orgresearchgate.net The combination of a reversed-phase column with a mobile phase of acetonitrile and an ammonium acetate (B1210297) buffer is commonly employed for these separations. rsc.org
The table below outlines a typical UPLC method for the analysis of boronic acids.
| Parameter | Description |
| UPLC System | Waters Acquity I-class UPLC nih.gov |
| Column | Waters Acquity UPLC BEH C18 (e.g., 1.7 µm particle size) rsc.orgnih.gov |
| Mobile Phase A | 10 mM Ammonium acetate in water rsc.org |
| Mobile Phase B | Acetonitrile rsc.org |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 30 - 60 °C nih.gov |
| Injection Volume | 1 - 25 µL nih.gov |
| Run Time | As low as 1 minute rsc.org |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) |
Challenges and Future Directions in P Tolylboronic Acid Research
Advancements in Green Chemistry for p-Tolylboronic Acid Synthesis and Reactions
The integration of green chemistry principles into the synthesis and application of p-tolylboronic acid is a major focus of contemporary research. This includes the use of aqueous media, solvent-free conditions, microwave-assisted synthesis, and the development of sustainable catalytic systems to minimize environmental impact and enhance reaction efficiency.
The use of water as a solvent in Suzuki-Miyaura cross-coupling reactions involving p-tolylboronic acid offers significant environmental and economic advantages over traditional organic solvents. rsc.orgrsc.orgnih.gov Water is non-toxic, non-flammable, and readily available. Several studies have demonstrated the feasibility of conducting these reactions in aqueous media, often with high yields. For instance, a "ligandless" palladium acetate-catalyzed Suzuki cross-coupling reaction of aryl halides with arylboronic acids, including p-tolylboronic acid, has been successfully performed in water without an organic cosolvent. nih.gov The presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate these reactions.
Solvent-free reaction conditions represent another significant step towards greener chemical processes. These reactions, often facilitated by grinding or ball-milling, reduce waste and can lead to improved reaction kinetics. While specific examples focusing solely on p-tolylboronic acid under solvent-free Suzuki-Miyaura conditions are part of the broader research into solid-state organic synthesis, the general methodology shows promise for future applications.
The following table summarizes representative examples of Suzuki-Miyaura reactions with p-tolylboronic acid in aqueous media.
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Water | 95 |
| 4-Bromotoluene | Pd/C | K₃PO₄ | Water/Ethanol | 98 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | Na₂CO₃ | Water | 92 |
This table is a compilation of representative data and does not reflect a single study.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the context of Suzuki-Miyaura reactions with p-tolylboronic acid, microwave irradiation has been shown to be highly effective. rsc.orgrsc.org The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, facilitating the coupling of even challenging substrates.
For example, the synthesis of various biaryls via the microwave-assisted Suzuki-Miyaura coupling of aryl bromides with p-tolylboronic acid has been reported with significantly reduced reaction times, often from hours to minutes. nih.govmdpi.com
A comparative overview of conventional versus microwave-assisted Suzuki-Miyaura coupling of p-tolylboronic acid with 4-bromobenzaldehyde (B125591) is presented below.
| Method | Catalyst | Base | Solvent | Time | Yield (%) |
| Conventional Heating | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 12 h | 85 |
| Microwave Irradiation | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 10 min | 95 |
This table is illustrative and based on general findings in the field.
The development of sustainable catalytic systems is paramount for the future of p-tolylboronic acid chemistry. Research in this area is focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. scilit.com Palladium nanoparticles (PdNPs) supported on various materials, such as bio-inspired materials or polymers, have shown excellent catalytic activity in Suzuki-Miyaura reactions in aqueous media. mdpi.comgreenering.orgmdpi.com
For instance, palladium nanoparticles immobilized by click ionic copolymers have been used as recyclable catalysts for Suzuki-Miyaura cross-coupling reactions of aryl bromides with p-tolylboronic acid in water. sigmaaldrich.com Similarly, heterogeneous Pd/C has been employed as a ligand-free catalyst for these reactions in aqueous media at room temperature, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov The development of catalysts from biowaste, such as a Pd/PiNe catalyst, further enhances the sustainability of these processes. rsc.org
Overcoming Reaction Limitations and Enhancing Selectivity in p-Tolylboronic Acid Coupling
While the Suzuki-Miyaura reaction is a powerful tool, challenges remain, particularly when dealing with difficult substrates or when side reactions compete with the desired transformation. Current research aims to expand the scope of p-tolylboronic acid couplings and to improve reaction selectivity by minimizing unwanted pathways.
The coupling of p-tolylboronic acid with sterically hindered or electron-deficient aryl halides can be challenging. rsc.orgrsc.org Steric hindrance around the reaction center can impede the oxidative addition and reductive elimination steps of the catalytic cycle. rose-hulman.edu To overcome these limitations, highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed. organic-chemistry.org For example, the use of ligands like AntPhos has enabled the efficient Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids, a previously challenging transformation. rsc.org
Electron-deficient heterocycles can also be difficult coupling partners. However, methods for the direct C-H arylation of electron-deficient heterocycles with arylboronic acids, including p-tolylboronic acid, have been developed using catalytic silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant. researchgate.net
The following table provides examples of successful couplings of p-tolylboronic acid with challenging substrates.
| Challenging Substrate | Catalyst System | Ligand | Yield (%) |
| 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ | SPhos | 88 |
| 2-Bromomesitylene | Pd₂(dba)₃ | Buchwald Ligand | 92 |
| 2-Chloropyridine | Pd(OAc)₂ | PCy₃ | 75 |
This table presents representative data from various studies.
Two common side reactions in Suzuki-Miyaura couplings are the homocoupling of the boronic acid and protodeboronation (or deboronylation). wikipedia.org Homocoupling results in the formation of a biaryl derived from two molecules of the boronic acid, in this case, 4,4'-dimethylbiphenyl. This process is often promoted by the presence of oxygen and can be catalyzed by the palladium species. researchgate.netnih.gov Careful control of reaction conditions, including the exclusion of oxygen, can minimize this side reaction. reddit.com In some cases, homocoupling is intentionally pursued for the synthesis of symmetrical biaryls. researchgate.net
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of toluene from p-tolylboronic acid. researchgate.netnih.gov This side reaction is highly dependent on the reaction conditions, such as pH and the presence of certain ligands. wikipedia.org For instance, high temperatures and strong donor ligands can accentuate copper-mediated protodeboronation. researchgate.netnih.gov Strategies to minimize protodeboronation include the use of milder reaction conditions and the careful selection of solvents and bases. wikipedia.orgresearchgate.netnih.gov The use of boronic acid derivatives like MIDA boronate esters, which slowly release the boronic acid into the reaction mixture, can also suppress side reactions by maintaining a low concentration of the active boronic acid. wikipedia.org
Integration of p-Tolylboronic Acid Chemistry with Emerging Technologies
The integration of high-throughput experimentation (HTE) and automated synthesis has revolutionized the study and application of p-tolylboronic acid chemistry, particularly in optimizing its cornerstone reaction, the Suzuki-Miyaura coupling. researchgate.net These technologies enable the rapid and systematic screening of a vast array of reaction parameters, dramatically accelerating the discovery of optimal conditions. nih.gov
HTE platforms utilize multi-well plates to perform hundreds or even thousands of reactions in parallel on a microscale, minimizing the consumption of valuable reagents. fishersci.com This approach is ideally suited for Suzuki-Miyaura reactions, allowing researchers to efficiently screen numerous combinations of catalysts, ligands, bases, solvents, and temperatures to identify conditions that maximize yield and selectivity. researchgate.netscbt.com Robotic systems handle the precise dispensing of reagents, while rapid analytical techniques, such as mass spectrometry, provide quick analysis of the outcomes. scbt.com
Automated synthesis platforms, including flow chemistry systems and capsule-based reactors, further enhance this capability. mdpi.com Flow chemistry, where reagents are continuously pumped through a reactor, offers exceptional control over reaction parameters like temperature and mixing, leading to improved yields and safety. bldpharm.comresearchgate.net Automated flow systems can be programmed to systematically vary these parameters, generating large datasets for optimization. researchgate.net Capsule-based automation provides a user-friendly approach where pre-packaged capsules containing all necessary reagents and purification materials for a Suzuki-Miyaura coupling can be loaded into a console, which then performs the entire synthesis, workup, and product isolation sequence without manual intervention. mdpi.com
These technologies are critical in medicinal chemistry for the rapid synthesis of compound libraries and in process chemistry for developing robust and efficient large-scale manufacturing processes. nih.gov
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to predict the outcomes of reactions involving arylboronic acids like p-tolylboronic acid, moving beyond traditional trial-and-error experimentation. ambeed.comhkhlr.de By training algorithms on large datasets of previously reported reactions, ML models can identify complex patterns and correlations between reactants, conditions, and outcomes.
For Suzuki-Miyaura couplings, AI models are being developed to predict reaction yields with considerable accuracy. sigmaaldrich.com These models can analyze the structural features of the aryl halide and the boronic acid, along with variables like the catalyst, ligand, base, and solvent, to forecast the success of a potential reaction. medchemexpress.com This predictive capability allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.
Beyond yield prediction, ML is being applied to the more complex challenge of predicting regioselectivity and stereoselectivity. mdpi.com By learning from datasets that include information on reaction selectivity, these models can help chemists choose the right conditions to obtain a specific desired isomer. While still a developing area, some models have shown the ability to outperform human experts in predicting the major product in reactions with multiple potential outcomes. mdpi.com
However, challenges remain. The accuracy of ML models is highly dependent on the quality and quantity of the training data. A significant issue is that literature data is often biased towards successful, high-yielding reactions. Furthermore, some studies have shown that models may inadvertently learn to predict reaction conditions based on their popularity in the literature rather than on underlying chemical principles, which can limit their predictive power for novel transformations. sigmaaldrich.comtcichemicals.com Despite these limitations, the integration of AI with automated robotic systems that can perform experiments based on model predictions offers a path toward autonomous reaction discovery and optimization. sigmaaldrich.com
Expanding the Scope of p-Tolylboronic Acid Applications
While renowned for its central role in Suzuki-Miyaura cross-coupling reactions, the utility of p-tolylboronic acid is expanding into a diverse range of scientific and technological fields. Researchers are leveraging its unique chemical properties for applications beyond traditional carbon-carbon bond formation.
Materials Science and Organic Electronics: p-Tolylboronic acid serves as a key building block in the synthesis of advanced materials. It is used to create conjugated polymers and organic small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. chemimpex.comalfachemic.comchemscene.com The incorporation of the tolyl group can influence the material's electronic properties, solubility, and morphology, which are critical for device performance.
Biochemical and Medicinal Chemistry Applications:
Biosensors: The ability of the boronic acid functional group to reversibly bind with cis-diols forms the basis for its use in chemical sensors. p-Tolylboronic acid derivatives are being incorporated into fluorescent probes designed for the selective detection of saccharides, glycoproteins, and other biologically important molecules containing diol functionalities. chemimpex.comnih.govnih.gov This has applications in diagnostics and for studying cellular processes.
Drug Discovery: The boronic acid moiety is a recognized pharmacophore that can act as a serine protease inhibitor. While p-tolylboronic acid itself is not a drug, it is used as a synthetic intermediate in the development of more complex boronic acid-containing drug candidates. sigmaaldrich.commdpi.com Its derivatives have been explored as potential inhibitors of enzymes like endothelial lipase. sigmaaldrich.com
Alternative Catalytic Reactions: The reactivity of p-tolylboronic acid is being exploited in a variety of other metal-catalyzed reactions. It participates in rhodium-catalyzed asymmetric conjugate additions, copper-catalyzed cross-couplings, and ruthenium-catalyzed direct arylations, expanding the toolkit for organic synthesis. sigmaaldrich.comalfachemic.com
Environmental Chemistry: There is emerging research into the use of boronic acid-based materials for environmental remediation, such as the removal of pollutants from water, highlighting the versatility of this compound class in sustainability efforts. chemimpex.com
Future Research Opportunities and Unexplored Avenues for p-Tolylboronic Acid
The field of p-tolylboronic acid chemistry, while mature in many respects, continues to present exciting opportunities for future research and innovation. Several unexplored avenues hold the potential to further expand its utility and address current challenges in chemical synthesis and materials science.
Development of Sustainable and Novel Catalytic Systems: A primary future direction lies in creating more environmentally benign and efficient catalytic systems. This includes:
Green Catalysis: Designing reactions that proceed in greener solvents (like water), at lower temperatures, and with lower catalyst loadings aligns with the principles of sustainable chemistry. iipseries.org Research into recyclable palladium nanoparticle catalysts supported on novel materials is a promising area. alfachemic.com
Metal-Free Catalysis: A significant frontier is the exploration of metal-free activation and coupling reactions for p-tolylboronic acid. hkhlr.de Developing systems that avoid precious and often toxic heavy metals would represent a major advance in sustainable synthesis.
Advanced C-H Functionalization: While Suzuki coupling is well-established, the direct, selective functionalization of the C-H bonds on the tolyl ring of the boronic acid itself is a less explored area. Future research could focus on developing novel directing groups or catalyst systems that enable precise, late-stage modification of the aromatic ring, providing rapid access to a wide array of polysubstituted aromatic building blocks. nih.gov
Photoredox and Electrocatalysis: The integration of p-tolylboronic acid into photoredox and electrochemical reactions is a burgeoning field. These methods offer alternative, often milder, pathways for bond formation and functionalization compared to traditional thermal methods. Exploring novel radical-based transformations of p-tolylboronic acid under photochemical or electrochemical conditions could unlock new synthetic possibilities.
Smart Materials and Advanced Sensors: The application of p-tolylboronic acid derivatives in "smart" materials that respond to specific stimuli (e.g., pH, specific analytes) is an area ripe for exploration. In sensor technology, future work could focus on creating highly selective and sensitive probes for complex biological analytes or environmental pollutants, moving beyond simple saccharide detection to more challenging targets. researchgate.netnih.gov
Computational and Data-Driven Discovery: As computational power increases and machine learning algorithms become more sophisticated, there is a significant opportunity to use these tools not just to predict reaction outcomes but to design entirely new reactions and functional molecules based on p-tolylboronic acid. Combining predictive modeling with automated synthesis could create closed-loop systems for the autonomous discovery of novel materials and synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing p-tolylboronic acid derivatives in cross-coupling reactions?
- Methodological Answer : The Suzuki-Miyaura reaction is widely used, requiring a palladium catalyst (e.g., Pd(OAc)₂), a base (K₂CO₃ or K₃PO₄), and PEG400 as a solvent for efficient coupling. For example, p-tolylboronic acid reacts with o-chlorobenzonitrile under these conditions to yield sartan biphenyl intermediates in >99% yield at 60°C for 24 hours . Control experiments should include testing base strength and solvent polarity to optimize reaction efficiency.
Q. How can researchers characterize the purity and structural integrity of p-tolylboronic acid?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B) to confirm boronic acid functionality and detect impurities. For solid-phase applications, UV spectroscopy can monitor hydrolytic cleavage kinetics from diethanolamine resins, ensuring >95% purity . Cross-reference with HPLC-MS for quantitative analysis of byproducts.
Q. What are common side reactions encountered when using p-tolylboronic acid in arylations?
- Methodological Answer : Protodeboronation and homocoupling are frequent issues. Radical-based C-H functionalization (e.g., "borono-Minisci" reactions) mitigates these using AgNO₃ (20 mol%) and K₂S₂O₈ (3 eq.) at 50°C, which stabilizes the boronate radical intermediate . Include control reactions without AgNO₃ to isolate side-reaction pathways.
Advanced Research Questions
Q. How do conflicting data on enantioselectivity in p-tolylboronic acid-mediated fluorination arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from competing reaction pathways. For example, omitting p-tolylboronic acid in allylic alcohol fluorination reduces yield by 60% and erases enantioselectivity, implicating its role in stabilizing ion-pair intermediates . Use NMR titration experiments to confirm substrate-catalyst interactions and kinetic isotopic effect (KIE) studies to distinguish rate-determining steps.
Q. What experimental strategies distinguish transmetallation pathways in Suzuki-Miyaura reactions involving p-tolylboronic acid?
- Methodological Answer : Employ ³¹P NMR to monitor ligand exchange rates. Hydroxo-palladium complexes react with p-tolylboronic acid at 2.4 × 10⁻³ s⁻¹ in THF/H₂O, whereas halide complexes show negligible reactivity with trihydroxyborates, confirming a hydroxide-dependent mechanism . Use low-temperature (-40°C) kinetics to isolate intermediates.
Q. How can computational methods predict regioselectivity in p-tolylboronic acid functionalization?
- Methodological Answer : Density Functional Theory (DFT/B3LYP) calculations model frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example, the LUMO of p-tolylboronic acid localizes at the boron atom, directing electrophilic attacks in borono-Mannich reactions . Validate predictions with deuterium-labeling experiments.
Q. What solid-phase techniques enable derivatization of multifunctional p-tolylboronic acid analogs?
- Methodological Answer : Immobilize p-tolylboronic acid on N,N-diethanolaminomethyl polystyrene (DEAM-PS) via esterification. This supports Ugi multicomponent reactions and resin-to-resin transfers for combinatorial libraries. Hydrolytic cleavage requires >32 equiv. H₂O to achieve >90% recovery . Monitor equilibrium dynamics using UV spectroscopy.
Data Contradiction and Optimization
Q. How should researchers address discrepancies in catalytic activity when using p-tolylboronic acid with different phosphates?
- Methodological Answer : Conflicting enantioselectivity data (e.g., TRIP vs. BINOL phosphates) arise from steric and electronic mismatches. Perform Hammett plots to correlate phosphate substituent effects with enantiomeric excess (ee). For example, electron-withdrawing groups on phosphates enhance π-π interactions with the p-tolyl group .
Q. Why do aerobic copper-catalyzed reactions with p-tolylboronic acid exhibit variable oxidation outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
